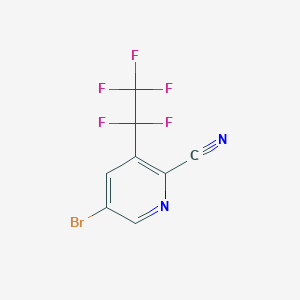
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H2BrF5N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile typically involves the introduction of bromine and pentafluoroethyl groups into a pyridine ring. One common synthetic route includes the reaction of 3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile include:
5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine: This compound has a similar structure but with a fluorine atom instead of a nitrile group.
3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine: This compound has the bromine and pentafluoroethyl groups in different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H2BrF5N2 |
|---|---|
Poids moléculaire |
301.01 g/mol |
Nom IUPAC |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2BrF5N2/c9-4-1-5(6(2-15)16-3-4)7(10,11)8(12,13)14/h1,3H |
Clé InChI |
KUEGRPDUJSEYAT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





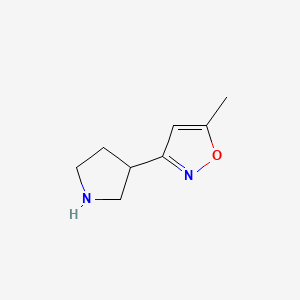
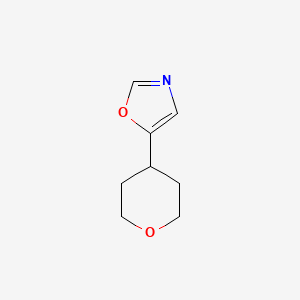
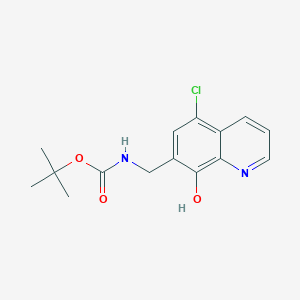
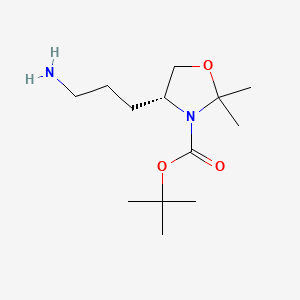
![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
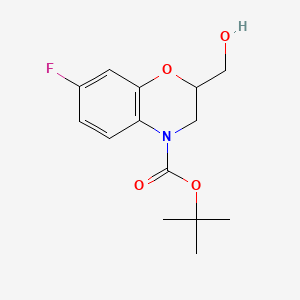
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)

![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)

![4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline](/img/structure/B13555423.png)
